molecular formula C26H30O2 B14549678 Benzene, 1,3-bis[1-(4-methoxyphenyl)-1-methylethyl]- CAS No. 61907-77-5

Benzene, 1,3-bis[1-(4-methoxyphenyl)-1-methylethyl]-

Cat. No.: B14549678
CAS No.: 61907-77-5
M. Wt: 374.5 g/mol
InChI Key: SGUWFQFFSLYRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,3-bis[1-(4-methoxyphenyl)-1-methylethyl]- is an organic compound characterized by its aromatic benzene ring structure with two 1-(4-methoxyphenyl)-1-methylethyl groups attached at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,3-bis[1-(4-methoxyphenyl)-1-methylethyl]- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 4-methoxyphenyl-1-methylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of Benzene, 1,3-bis[1-(4-methoxyphenyl)-1-methylethyl]- may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,3-bis[1-(4-methoxyphenyl)-1-methylethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: Nitro derivatives of the compound.

    Sulfonation: Sulfonic acid derivatives.

    Halogenation: Halogenated derivatives.

Mechanism of Action

The mechanism of action of Benzene, 1,3-bis[1-(4-methoxyphenyl)-1-methylethyl]- involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with various biomolecules. These interactions can influence the compound’s biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-(1-methylethylidene)bis[4-methoxy-]
  • Benzene, 1,1’-(1,3-propanediyl)bis-
  • Benzene, 1,1’-oxybis[4-methyl-]

Uniqueness

Benzene, 1,3-bis[1-(4-methoxyphenyl)-1-methylethyl]- is unique due to its specific substitution pattern and the presence of methoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .

Properties

CAS No.

61907-77-5

Molecular Formula

C26H30O2

Molecular Weight

374.5 g/mol

IUPAC Name

1,3-bis[2-(4-methoxyphenyl)propan-2-yl]benzene

InChI

InChI=1S/C26H30O2/c1-25(2,19-10-14-23(27-5)15-11-19)21-8-7-9-22(18-21)26(3,4)20-12-16-24(28-6)17-13-20/h7-18H,1-6H3

InChI Key

SGUWFQFFSLYRTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.